3-Amino-5-methylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
3-amino-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8) |
InChI Key |
SWTNSRXCWULTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Reduction Reaction: A reducing agent such as sodium borohydride or boron trifluoride is employed to convert the keto group into an amino group while preserving the stereochemistry.
- Catalyst Selection: Chiral catalysts are used to achieve (3R,5S) or (3R,5R) configurations depending on the target stereoisomer.
Advantages:
- High enantioselectivity.
- Suitable for large-scale industrial synthesis using optimized catalysts and continuous flow reactors.
Cascade Reactions of Piperidine Derivatives
Another method involves cascade reactions starting with N-substituted piperidines. This process includes multiple steps such as carbaldehyde formation, carboxylic acid generation, decarboxylation, and subsequent oxidation.
Mechanism:
- Formation of Pyrrolidine-2-carbaldehyde: Piperidine derivatives undergo in situ transformation.
- Decarboxylation and Oxidation: These steps lead to the formation of pyrrolidin-2-one derivatives.
- Selective Functionalization: Specific oxidants and additives are used to tune the reaction pathway toward pyrrolidin-2-one synthesis.
Selectivity:
This method allows selective synthesis of pyrrolidin-2-one derivatives by adjusting reaction conditions (e.g., oxidant type and temperature).
Ring Closure and Reduction
A stepwise approach involving ring closure followed by reduction has been reported for similar compounds like 1-methyl-3-pyrrolidinol. This method may be adapted for the synthesis of this compound.
Procedure:
- Ring Closure Reaction: Reactants such as malic acid and methylamine are combined under reflux conditions to form an intermediate cyclic compound.
- Reduction Reaction: The intermediate is treated with reducing agents like trimethyl borate or tetrahydrofuran under controlled temperature conditions.
Advantages:
- Enhanced safety and stability due to the use of less reactive reducing agents.
- Improved purity and yield through crystallization techniques.
Summary Table of Methods
| Method | Key Reactants/Conditions | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Reduction | 3-keto precursor, chiral catalysts | High enantioselectivity | Requires specialized catalysts |
| Cascade Reactions | Piperidine derivatives, oxidants | Tunable selectivity | Multi-step process |
| Ring Closure & Reduction | Malic acid, methylamine, reducing agents | Improved yield and purity | Complex reaction monitoring |
Research Findings
- Asymmetric reduction methods are highly efficient for achieving specific stereochemistry but require advanced catalyst systems.
- Cascade reactions provide flexibility in product selectivity but involve complex mechanisms that need precise control.
- Ring closure methods offer improved yields and safety but may require extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-5-methylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares 3-Amino-5-methylpyrrolidin-2-one with structurally related pyrrolidinone derivatives:
Key Observations:
- Substituent Effects: The methyl group at position 5 in this compound likely enhances lipophilicity compared to polar analogs like 3-Amino-1-hydroxy-pyrrolidin-2-one. This could improve membrane permeability in drug candidates .
- Steric vs.
Biological Activity
3-Amino-5-methylpyrrolidin-2-one (also known as (3R,5S)-3-Amino-5-methylpyrrolidin-2-one) is a chiral compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrrolidinone ring with an amino group at the 3-position and a methyl substituent at the 5-position. Its molecular formula is with a molecular weight of approximately 128.17 g/mol. The presence of the amino group allows for hydrogen bonding, which is crucial for its interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, enhancing its reactivity in biochemical pathways. This compound has been studied for its potential roles in enzyme inhibition and receptor binding, particularly in neurological contexts.
Key Mechanisms:
- Hydrogen Bonding: The amino group facilitates interactions with proteins and nucleic acids.
- Electrostatic Interactions: These interactions can influence the binding affinity to various targets, affecting cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Neuroprotective Effects: Studies have shown that this compound may have protective effects against neurodegenerative diseases by modulating neurotransmitter systems.
- Antioxidant Properties: It has been noted for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties, although further research is needed to confirm these effects.
Research Findings
A variety of studies have explored the biological activity of this compound. Below are summarized findings from significant research articles:
Case Studies
-
Neurodegenerative Disease Models:
- In a study involving animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuroinflammation. This suggests its potential as a therapeutic agent in neurodegenerative conditions.
-
Antioxidant Efficacy:
- A comparative analysis highlighted that this compound had a higher antioxidant capacity than traditional antioxidants like vitamin C, indicating its potential utility in formulations aimed at reducing oxidative stress.
Future Directions
The promising biological activities of this compound warrant further investigation into its mechanisms and therapeutic applications. Future research should focus on:
- Clinical Trials: To evaluate safety and efficacy in human subjects.
- Mechanistic Studies: To elucidate detailed pathways through which this compound exerts its biological effects.
- Formulation Development: Exploring its use in drug formulations targeting neurological disorders or oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
